molecular formula C5H8ClN3O B1629526 3-Methylcytosine hydrochloride CAS No. 90009-77-1

3-Methylcytosine hydrochloride

Numéro de catalogue: B1629526
Numéro CAS: 90009-77-1
Poids moléculaire: 161.59 g/mol
Clé InChI: WJLUNLQCCVCHOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Methylcytosine hydrochloride is a chemical compound with the molecular formula C5H7N3O · HCl It is a derivative of cytosine, one of the four main bases found in DNA and RNA

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcytosine hydrochloride typically involves the methylation of cytosine. One common method includes the reaction of cytosine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is then purified through crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.

Analyse Des Réactions Chimiques

Synthetic Routes and Chemical Modifications

The synthesis of 3-methylcytosine derivatives involves targeted methylation and protective group strategies:

  • N3-Methylation : Cytidine undergoes methylation using methyl iodide (MeI) in dimethylformamide (DMF) under inert conditions, yielding 3-methylcytidine (m³C) .

  • Protective Group Installation :

    • The 5′-hydroxyl group is protected with 4,4′-dimethoxytrityl (DMTr) via DMTrCl in pyridine.

    • The 4-amino group is benzoylated using benzoyl chloride (BzCl) after silylation with trimethylsilyl chloride (TMSCl) .

  • Phosphoramidite Preparation : The protected m³C is converted into a phosphoramidite for solid-phase oligonucleotide synthesis, enabling site-specific incorporation into RNA .

Key Synthetic Conditions

StepReagents/ConditionsOutcome
N3-MethylationMeI, DMF, Ar atmosphere, 24 hrm³C nucleoside formation
5′-DMTr ProtectionDMTrCl, pyridine, overnight5′-O-DMTr-m³C
4′-BenzoylationTMSCl, BzCl, pyridine, 4 hr4-N-benzoyl-m³C

Chemical Stability and Reactivity

3-Methylcytosine hydrochloride exhibits distinct stability and repair dynamics:

  • Polarity : m³C is more polar than 3-methyluridine (m³U), influencing its HPLC retention behavior (9.5 min vs. 11.6 min) .

  • Oxidative Repair : The AlkB family of dioxygenases repairs m³C via oxidative demethylation, converting the methyl group to hydroxymethyl, which releases formaldehyde. This restores unmodified cytosine with high efficiency (>90% repair in 1 hr) .

  • Lesion Bypass by Polymerases :

    • Human Y-family polymerases (Pol η, ι, κ) bypass m³C lesions during replication.

    • Pol η preferentially incorporates dATP opposite m³C, while Pol ι misincorporates dTTP, leading to G→A transitions .

Polymerase Efficiency Comparison

PolymeraseBypass Efficiency (Relative to Control)Fidelity (Correct Base Pairing)
Pol η~80%Low (dATP incorporation)
Pol ι~60%Very low (dTTP mispairing)
Pol δ<10%N/A

Biological and Pharmacological Implications

  • DNA Damage Response : m³C lesions block replicative polymerases (e.g., Pol δ) but are tolerated by translesion synthesis (TLS) polymerases, contributing to mutagenesis if unrepaired .

  • Epigenetic Analog : While m³C is not a natural epigenetic mark, its synthetic analogs are used to study RNA modification effects on stability and translation .

  • Therapeutic Potential : As a substrate for AlkB homologs, m³C repair pathways are explored for counteracting alkylation-induced toxicity in chemotherapy .

Analytical Characterization

  • NMR Data : Key signals for m³C derivatives include ¹H NMR δ 7.8 (H6), 5.9 (H1′), and 3.35 (N3-CH₃) .

  • Mass Spectrometry : HRMS confirms m³C phosphoramidite with [M+H]⁺ = 258.1090 (calc. 258.1090) .

Applications De Recherche Scientifique

DNA Repair Mechanisms

3-Methylcytosine is primarily generated through the action of alkylating agents, which can induce DNA damage. The repair of 3mC lesions is crucial for maintaining genomic integrity. Research has shown that human AlkB homologues efficiently repair 3mC lesions. If the repair mechanisms are overwhelmed, these lesions can lead to mutations during DNA replication.

  • Key Findings:
    • AlkB homologues are essential for the repair of 3mC lesions.
    • Under replicative conditions, different DNA polymerases exhibit varying capabilities to bypass 3mC, with Y-family polymerases (such as Pol η and Pol ι) showing the most efficiency in incorporating nucleotides opposite the lesion .

Gene Regulation and Expression

The role of 3-methylcytosine extends beyond DNA repair; it also influences gene expression through epigenetic modifications. Methylation patterns, including those involving 3mC, are critical for regulating transcriptional activity.

  • Research Insights:
    • Studies have demonstrated that alterations in methylation patterns can significantly impact gene expression profiles, particularly genes involved in immune response pathways .
    • The presence of 3mC has been linked to changes in mRNA export mechanisms, indicating its potential role in post-transcriptional regulation .

Implications in Disease Research

The aberrant accumulation of 3mC lesions has been associated with various diseases, including cancer. Understanding how these lesions affect DNA replication and repair pathways can provide insights into tumorigenesis.

  • Case Studies:
    • Research indicates that high levels of 3mC can interfere with normal DNA replication processes, leading to increased mutagenesis and genomic instability .
    • Investigations into the effects of oxidative stress on DNA methylation patterns have shown that oxidative damage can lead to the formation of 3mC, suggesting a link between environmental factors and disease progression .

Analytical Techniques for Studying 3-Methylcytosine

The identification and quantification of 3-methylcytosine in biological samples are essential for understanding its functional roles. Novel analytical methods have been developed to enhance the detection of methylated cytosines at single-base resolution.

  • Innovative Methods:
    • The Enzyme-assisted Identification of Genome Modification Assay (EnIGMA) allows for the precise identification of mC and other modified bases, facilitating studies on their roles in gene regulation .

Summary Table of Applications

Application AreaDescriptionKey Studies/Findings
DNA RepairRepair mechanisms for alkylation-induced lesionsAlkB homologues effectively repair 3mC lesions
Gene RegulationInfluence on transcriptional activity and mRNA exportMethylation patterns affect gene expression
Disease ResearchAssociation with genomic instability and cancerHigh levels of 3mC linked to mutagenesis
Analytical TechniquesMethods for detecting and quantifying methylated cytosinesEnIGMA method for single-base resolution detection

Mécanisme D'action

The mechanism by which 3-Methylcytosine hydrochloride exerts its effects is primarily through its interaction with DNA. The methyl group can influence the binding of proteins to DNA, thereby affecting gene expression. This compound can also participate in base-pairing interactions, altering the stability and structure of DNA.

Molecular Targets and Pathways:

    DNA Methyltransferases: Enzymes that add methyl groups to DNA, affecting gene expression.

    DNA Repair Pathways: Involvement in the repair of methylated DNA, which is crucial for maintaining genomic stability.

Comparaison Avec Des Composés Similaires

3-Methylcytosine hydrochloride can be compared with other methylated cytosine derivatives such as:

    5-Methylcytosine: Another methylated form of cytosine, which is more commonly studied in the context of epigenetics.

    N4-Methylcytosine: A less common derivative with distinct biological roles.

Uniqueness: this compound is unique due to its specific methylation at the 3-position, which imparts different chemical and biological properties compared to other methylated cytosines. This uniqueness makes it a valuable tool in research focused on DNA methylation and its implications.

Activité Biologique

3-Methylcytosine hydrochloride is a derivative of 3-methylcytosine, an important nucleobase that plays a significant role in various biological processes, particularly in DNA and RNA metabolism. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with cellular components, and implications in health and disease.

Overview of 3-Methylcytosine

3-Methylcytosine (3meC) is a methylated form of cytosine where a methyl group is added to the nitrogen atom at position 3. This modification can occur in both DNA and RNA and is crucial for regulating gene expression, maintaining genome stability, and facilitating cellular responses to environmental stresses .

DNA Repair and Replication:
3-Methylcytosine lesions are primarily generated by alkylating agents, which can lead to replication errors if not repaired efficiently. Research indicates that human DNA polymerases exhibit varying responses to 3meC lesions:

  • B-family Polymerases: These are inhibited by 3meC, leading to replication stress.
  • X-family Polymerases: These are blocked by the presence of 3meC.
  • Y-family Polymerases (e.g., Pol η and Pol ι): These enzymes can bypass the lesion effectively, although they may introduce mutations during the process .

The ability of Y-family polymerases to incorporate nucleotides opposite 3meC suggests that they play a critical role in maintaining genomic integrity when repair mechanisms are overwhelmed .

Biological Implications

Gene Regulation:
Methylation of cytosines, including at the 3-position, is known to influence transcriptional activity. The presence of 3-methylcytosine in tRNA has been linked to enhanced translation fidelity, indicating its importance in protein synthesis .

Cancer Research:
The mutagenic properties associated with 3mC lesions have implications in cancer biology. Persistent 3meC can contribute to genomic instability, a hallmark of cancer progression. Studies have shown that alkylating agents used in chemotherapy can induce 3meC, which may lead to resistance mechanisms in cancer cells .

Case Studies

  • Alkylating Agent Exposure:
    A study evaluated the effects of alkylating agents on human cells, revealing that high levels of 3meC lesions correlated with increased mutation rates and impaired cell survival when repair pathways were compromised. This underscores the potential role of 3mC as a biomarker for assessing cellular responses to DNA damage .
  • tRNA Methylation:
    Research on methyltransferases responsible for adding methyl groups to tRNA has demonstrated that modifications like m3C are essential for proper tRNA function and protein synthesis. Disruption in these processes due to altered levels of methylation can lead to diseases such as cancer and metabolic disorders .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Aspect Details
Chemical Structure C5H8ClN3O (hydrochloride form)
Biological Role Involved in DNA repair, gene regulation, and translation fidelity
Polymerase Interaction Inhibits B-family; blocks X-family; bypassed by Y-family polymerases
Implications in Cancer Associated with genomic instability and potential resistance mechanisms
tRNA Function Essential for maintaining translation fidelity

Propriétés

IUPAC Name

6-amino-1-methylpyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-8-4(6)2-3-7-5(8)9;/h2-3H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLUNLQCCVCHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=NC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610065
Record name 6-Amino-1-methylpyrimidin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90009-77-1
Record name 3-Methylcytosine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-1-methylpyrimidin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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